molecular formula C9H14O3 B3116058 Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate CAS No. 2137944-56-8

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate

Cat. No.: B3116058
CAS No.: 2137944-56-8
M. Wt: 170.21 g/mol
InChI Key: VXDRGYSRYRYJRL-UHFFFAOYSA-N
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Description

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of pyran derivatives It is characterized by the presence of a dihydropyran ring, which is a six-membered ring containing one oxygen atom

Properties

CAS No.

2137944-56-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3

InChI Key

VXDRGYSRYRYJRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C1CCCOC1

Isomeric SMILES

CCOC(=O)/C=C\1/CCCOC1

Canonical SMILES

CCOC(=O)C=C1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dihydro-2H-pyran-3(4H)-one as a starting material. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-2H-pyran-3(4H)-one: A precursor in the synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate.

    2H-Pyran-3(4H)-one: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific ester functional group and the Z-configuration of the double bond

Biological Activity

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate, with the CAS number 2137944-56-8, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C9H14O3C_9H_{14}O_3 and a molecular weight of 170.21 g/mol. Its structure features a dihydropyran moiety, which is known for contributing to various biological activities in related compounds.

Structural Formula

Ethyl Z 2 dihydro 2H pyran 3 4H ylidene acetate \text{Ethyl Z 2 dihydro 2H pyran 3 4H ylidene acetate }

Chemical Structure

Antimicrobial Activity

Recent studies have indicated that compounds containing the dihydropyran structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various pathogens.

Key Findings

  • In Vitro Antimicrobial Evaluation : Compound derivatives were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Notably, some derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The same derivatives demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Cytotoxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic applications. Studies have shown that related compounds exhibit low hemolytic activity, indicating a favorable safety margin.

Hemolytic Activity

  • Low Toxicity : The tested compounds displayed hemolytic activity ranging from 3.23% to 15.22%, significantly lower than Triton X-100, which serves as a positive control for hemolysis .

Other Pharmacological Activities

Research indicates that the pyran ring structure is associated with various pharmacological activities beyond antimicrobial effects:

  • Anticancer Potential : Pyran-based compounds have been investigated for their anticancer properties, showing efficacy in inhibiting tumor growth in several models .
  • Neuroprotective Effects : Some studies suggest that pyran derivatives may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated several derivatives of pyran-containing compounds for their antimicrobial efficacy. The results indicated that specific derivatives had potent activity against resistant strains of bacteria, suggesting that modifications to the dihydropyran structure could enhance bioactivity .

Study 2: Safety Assessment

Another research article focused on the safety profile of pyran derivatives, assessing their cytotoxic effects on human cell lines. The findings revealed that many derivatives exhibited non-cytotoxic behavior at concentrations exceeding therapeutic levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate
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